![molecular formula C23H27N3O5S B6566101 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine CAS No. 1021213-43-3](/img/structure/B6566101.png)
4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine
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Overview
Description
This compound features a piperidine core substituted at the 4-position with a 1,2,4-oxadiazole ring bearing a 3,5-dimethoxyphenyl group and at the 1-position with a 3,4-dimethylbenzenesulfonyl moiety. The 3,4-dimethylbenzenesulfonyl group enhances hydrophobicity and may influence target-binding affinity.
Mechanism of Action
Target of Action
The primary targets of this compound are dopamine receptors . Dopamine receptors are G-protein coupled receptors that play a crucial role in the central nervous system, influencing a variety of physiological functions such as motor control, cognition, and reward .
Mode of Action
The compound interacts with its targets by acting as an agonist on the dopamine receptors . This means it binds to these receptors and activates them, mimicking the effect of dopamine . This interaction results in changes in the cellular activity, leading to the observed pharmacological effects .
Biochemical Pathways
Upon activation of the dopamine receptors, a series of biochemical pathways are affected. The D1 and D5 receptors are characterized by activation of adenyl cyclase mediated by G5 protein, consequently effecting higher concentrations of the secondary messenger cyclic adenosine 3,5-monophosphate (cAMP) . On the other hand, the D2, D3, and D4 receptors couple to G1 proteins and can inhibit adenyl cyclase .
Pharmacokinetics
It is indicated that the compound has a high log p value , suggesting that it should easily cross the blood-brain barrier, which is crucial for its bioavailability in the central nervous system .
Result of Action
The activation of dopamine receptors by this compound leads to changes in neuronal activity. Some of the synthesized compounds have shown good agonistic activity on the dopamine receptors and were found to be free from neurotoxicity . This suggests that these compounds might have potential therapeutic applications, particularly in conditions like Parkinson’s disease .
Biochemical Analysis
Biochemical Properties
4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with enzymes such as monoamine oxidase and acetylcholinesterase. The interaction with monoamine oxidase suggests potential applications in neurological studies, as it may influence the breakdown of neurotransmitters. Additionally, its interaction with acetylcholinesterase indicates potential effects on cholinergic signaling pathways. These interactions are primarily characterized by the binding of the compound to the active sites of these enzymes, leading to either inhibition or modulation of their activities .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP). By modulating the activity of enzymes like adenylate cyclase, it can alter cAMP levels within cells, thereby affecting gene expression and cellular metabolism. Furthermore, studies have shown that this compound can impact cell proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound’s oxadiazole ring is crucial for its binding affinity to enzyme active sites. This binding can lead to enzyme inhibition, as seen with monoamine oxidase and acetylcholinesterase. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions underscore the compound’s potential as a modulator of biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that the compound can maintain its biochemical activity, influencing cellular functions such as metabolism and gene expression over time. It is essential to monitor the compound’s stability to ensure consistent experimental results .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound has been shown to modulate enzyme activities and influence cellular signaling pathways without causing significant adverse effects. At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed. These findings highlight the importance of dosage optimization in experimental studies to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and activity, making it essential to understand its metabolic profile for therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets. Additionally, binding proteins can influence its localization and accumulation within specific tissues, impacting its overall efficacy and safety profile .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound has been observed to localize within the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications may direct the compound to specific cellular compartments, influencing its functional outcomes. Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications .
Biological Activity
The compound 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine , identified by its CAS number 1291868-99-9, is a synthetic derivative that integrates pharmacologically significant moieties including piperidine and oxadiazole. This article explores its biological activity based on various studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C25H32N6O3
- Molecular Weight : 440.46 g/mol
- IUPAC Name : this compound
The biological activity of this compound is attributed to its structural components:
- Oxadiazole Moiety : Known for its diverse biological activities including antibacterial and antifungal properties.
- Piperidine Ring : Associated with various pharmacological effects such as analgesic and antipsychotic activities.
Antibacterial Activity
Research has demonstrated that compounds containing the oxadiazole and piperidine structures exhibit significant antibacterial properties. In a study evaluating several derivatives, compounds similar to the target compound showed moderate to strong activity against various bacterial strains including:
- Salmonella typhi
- Bacillus subtilis
These compounds were effective inhibitors of urease and acetylcholinesterase (AChE), indicating potential applications in treating infections and neurodegenerative diseases.
Compound | Bacterial Strain | Activity Level | IC50 Value |
---|---|---|---|
7l | Salmonella typhi | Strong | 2.14 ± 0.003 |
7m | Bacillus subtilis | Moderate | 0.63 ± 0.001 |
Enzyme Inhibition
The compound has shown promise in enzyme inhibition studies:
- Acetylcholinesterase (AChE) : Inhibitory activity suggests potential use in Alzheimer's disease treatment.
- Urease : The strong inhibitory effect may have implications for treating urinary tract infections.
Anticancer Activity
Preliminary studies indicate that derivatives of oxadiazole possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.
Case Studies
-
Study on Antibacterial Effects :
A series of synthesized compounds were tested for their antibacterial effects against multiple strains. The results indicated that the presence of both oxadiazole and piperidine significantly enhanced the antibacterial efficacy compared to compounds lacking these moieties . -
Enzyme Inhibition Research :
In silico docking studies revealed strong binding interactions between the synthesized compounds and target enzymes (AChE and urease). The binding affinities correlated with the observed biological activities, suggesting a rational basis for their pharmacological potential .
Comparison with Similar Compounds
The compound’s structural analogs include 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride (). A comparative analysis is outlined below:
Table 1: Structural and Physicochemical Comparison
Key Differences:
Substituent Complexity: The target compound’s 3,5-dimethoxyphenyl group introduces two methoxy substituents, enhancing electron density and steric bulk compared to the 4-methylphenyl group in ’s compound. This may improve binding to aromatic residues in biological targets . The 3,4-dimethylbenzenesulfonyl group in the target compound adds a sulfonamide linkage, which is absent in the hydrochloride analog. Sulfonamides are known for their role in enhancing target selectivity and metabolic stability.
Solubility and Bioavailability :
- The hydrochloride salt in ’s compound likely improves aqueous solubility compared to the free base form of the target compound. However, the sulfonyl group in the latter may partially offset this through polar interactions.
Pharmacokinetic Implications: The higher molecular weight (~457 vs.
Limitations of Available Evidence
The provided evidence () lacks experimental data on biological activity, solubility, or toxicity for either compound. Structural comparisons are inferred from molecular properties and substituent effects. Further research is required to validate these hypotheses.
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-[1-(3,4-dimethylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S/c1-15-5-6-21(11-16(15)2)32(27,28)26-9-7-17(8-10-26)23-24-22(25-31-23)18-12-19(29-3)14-20(13-18)30-4/h5-6,11-14,17H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEJLDHMOVHHPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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